molecular formula C10H13NO2 B158360 2-((p-Methoxybenzylidene)amino)ethanol CAS No. 1952-35-8

2-((p-Methoxybenzylidene)amino)ethanol

Cat. No. B158360
CAS RN: 1952-35-8
M. Wt: 179.22 g/mol
InChI Key: HFMJBAMWHBCZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((p-Methoxybenzylidene)amino)ethanol, also known as MBAAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBAAE is a Schiff base derivative that is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol.

Scientific Research Applications

2-((p-Methoxybenzylidene)amino)ethanol has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant antitumor activity against various cancer cell lines. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit antifungal and antibacterial activity against various microorganisms.
In chemistry, 2-((p-Methoxybenzylidene)amino)ethanol has been used as a ligand in coordination chemistry. The compound forms stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis and materials science.

Mechanism Of Action

The mechanism of action of 2-((p-Methoxybenzylidene)amino)ethanol is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

Biochemical And Physiological Effects

2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

Advantages And Limitations For Lab Experiments

2-((p-Methoxybenzylidene)amino)ethanol has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol exhibits significant antitumor, antifungal, and antibacterial activity. However, the compound has some limitations such as low solubility in water and instability under acidic conditions.

Future Directions

For the study of 2-((p-Methoxybenzylidene)amino)ethanol include the development of more stable derivatives, exploration of its potential applications in catalysis and materials science, and further elucidation of its mechanism of action.

Synthesis Methods

2-((p-Methoxybenzylidene)amino)ethanol is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid, and the product is obtained through a simple workup procedure. The yield of 2-((p-Methoxybenzylidene)amino)ethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratios.

properties

CAS RN

1952-35-8

Product Name

2-((p-Methoxybenzylidene)amino)ethanol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]ethanol

InChI

InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3

InChI Key

HFMJBAMWHBCZIS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NCCO

Canonical SMILES

COC1=CC=C(C=C1)C=NCCO

Other CAS RN

1952-35-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.